

An In-depth Technical Guide to N,2-Dimethylpyrimidin-5-amine

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Compound of Interest

Compound Name: *N,2-Dimethylpyrimidin-5-amine*

Cat. No.: B13123960

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Abstract

This technical guide provides a comprehensive scientific overview of **N,2-dimethylpyrimidin-5-amine**, a heterocyclic amine of significant interest in medicinal chemistry and drug discovery. While direct experimental data for this specific molecule is limited, this document consolidates information based on established principles of organic chemistry and extensive data from structurally related pyrimidine derivatives. The guide covers nomenclature, physicochemical properties, proposed synthesis strategies, analytical characterization techniques, potential biological activities, and safety protocols. It is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel small molecule therapeutics.

Introduction and Nomenclature

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anticancer and anti-inflammatory properties. The substitution pattern on the pyrimidine ring allows for fine-tuning of a molecule's steric and electronic properties, which in turn dictates its biological target engagement and pharmacokinetic profile.

The compound of interest, **N,2-dimethylpyrimidin-5-amine**, presents a unique substitution pattern that is ripe for exploration in drug discovery programs.

IUPAC Name: **N,2-dimethylpyrimidin-5-amine**

Structure:

Caption: Chemical structure of **N,2-Dimethylpyrimidin-5-amine**.

Physicochemical Properties

Specific experimental data for **N,2-dimethylpyrimidin-5-amine** are not widely available. The following properties are predicted based on its structure and data from analogous compounds such as 2,4-dimethylpyrimidin-5-amine.

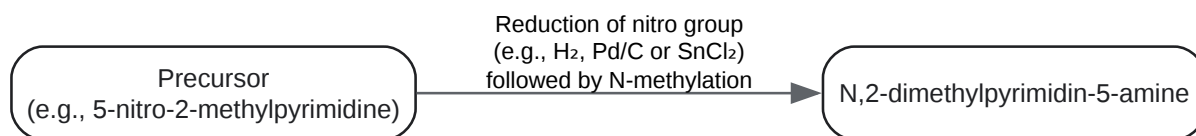
Property	Predicted Value	Reference/Basis
Molecular Formula	C ₆ H ₉ N ₃	-
Molecular Weight	123.16 g/mol	-
Appearance	Likely a solid at room temperature	Analogy to similar pyrimidines
Boiling Point	> 280 °C (Predicted)	Analogy to 2-chloro-N,N-dimethylpyrimidin-5-amine[1]
Solubility	Soluble in polar organic solvents	General characteristic of aminopyrimidines
pKa	Estimated 4-5	Basicity of the pyrimidine ring nitrogens and the exocyclic amine

Synthesis and Chemical Reactivity

While a specific, validated synthesis for **N,2-dimethylpyrimidin-5-amine** is not prominently described in the literature, a plausible synthetic route can be devised based on established pyrimidine chemistry. A common strategy involves the construction of the pyrimidine ring followed by functional group interconversions.

Proposed Synthetic Pathway

A logical approach would be the reduction of a corresponding nitro- or cyano-pyrimidine precursor, which in turn can be synthesized from readily available starting materials.



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Caption: Proposed synthetic workflow for **N,2-dimethylpyrimidin-5-amine**.

Illustrative Protocol (Hypothetical):

- Synthesis of 5-nitro-2-methylpyrimidine: This intermediate can be synthesized through various established methods for pyrimidine ring formation, often involving the condensation of a three-carbon unit with an amidine.
- Reduction to 2-methylpyrimidin-5-amine: The nitro group can be reduced to a primary amine using standard reducing agents like hydrogen gas with a palladium catalyst or stannous chloride in acidic conditions.
- N-methylation: The resulting 2-methylpyrimidin-5-amine can then be selectively N-methylated. This step requires careful control of reaction conditions to avoid over-methylation. A possible method involves reductive amination with formaldehyde and a reducing agent like sodium triacetoxyborohydride.

Chemical Reactivity

The chemical reactivity of **N,2-dimethylpyrimidin-5-amine** is dictated by its functional groups: the pyrimidine ring and the secondary amino group.

- Pyrimidine Ring: The nitrogen atoms in the pyrimidine ring are basic and can be protonated or alkylated. The ring can also participate in electrophilic aromatic substitution reactions, although the amino group is a strong activating group, directing substitution to the ortho and para positions.

- **Amino Group:** The secondary amino group is nucleophilic and can react with electrophiles such as acyl chlorides and alkyl halides. It can also be a site for further functionalization in the synthesis of more complex molecules.

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity and purity of **N,2-dimethylpyrimidin-5-amine**. The following techniques would be employed:

Spectroscopic Methods

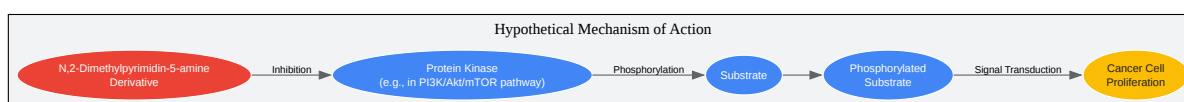
Technique	Expected Observations
¹ H NMR	Signals for the two methyl groups (one on the ring and one on the nitrogen), a signal for the N-H proton (which may be broad and exchangeable with D ₂ O), and signals for the aromatic protons on the pyrimidine ring. The N-methyl group typically appears as a singlet around 2.2-2.6 ppm. [2] [3]
¹³ C NMR	Resonances for the carbon atoms of the pyrimidine ring and the two methyl groups. Carbons adjacent to nitrogen atoms will be deshielded and appear at a higher chemical shift.
IR Spectroscopy	A characteristic N-H stretching absorption for a secondary amine in the region of 3350-3310 cm ⁻¹ . C-N stretching vibrations are also expected. [2] [4]
Mass Spectrometry	The molecular ion peak should correspond to the molecular weight of the compound. The fragmentation pattern would likely involve cleavage alpha to the nitrogen atom. According to the nitrogen rule, a compound with an odd number of nitrogen atoms (three in this case) will have an odd-numbered molecular weight. [2] [5]

Chromatographic Methods

- High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column and a mobile phase consisting of a mixture of acetonitrile and water with an acidic modifier (e.g., formic or phosphoric acid) would be a suitable method for purity assessment and quantification.[6]
- Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives, GC-MS can provide excellent separation and identification. Derivatization may be necessary to improve volatility and chromatographic performance.[7]
- Ion Chromatography (IC): As an amine, this compound is amenable to analysis by cation-exchange chromatography.[8]

Potential Biological Activities and Applications in Drug Discovery

The 2-aminopyrimidine moiety is a well-established pharmacophore, particularly as a hinge-binding motif for protein kinases.[9] Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.



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Caption: Hypothetical inhibition of a kinase-mediated signaling pathway.

Derivatives of **N,2-dimethylpyrimidin-5-amine** could be designed to target the ATP-binding site of specific kinases. The methyl group at the 2-position and the methylamino group at the 5-position provide vectors for further chemical modification to enhance potency, selectivity, and

pharmacokinetic properties. The exploration of this scaffold could lead to the discovery of novel inhibitors for various therapeutic targets.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling **N,2-dimethylpyrimidin-5-amine**.

- Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[\[10\]](#)[\[11\]](#)[\[12\]](#)
- Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[\[11\]](#)[\[13\]](#)
- Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[\[14\]](#)

Conclusion

N,2-dimethylpyrimidin-5-amine represents a valuable, yet underexplored, chemical scaffold for the development of novel therapeutic agents. This technical guide provides a foundational understanding of its properties, synthesis, and potential applications based on established chemical principles and data from analogous structures. Further experimental investigation is warranted to fully elucidate the chemical and biological profile of this promising molecule and its derivatives.

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